molecular formula C18H17ClN4O B11294063 N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11294063
M. Wt: 340.8 g/mol
InChI Key: XKBQGZPWVJDSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features chlorophenyl and dimethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorophenyl isocyanate with 3,5-dimethylphenyl hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure and the presence of both chlorophenyl and dimethylphenyl groups

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-11-8-12(2)10-16(9-11)23-13(3)17(21-22-23)18(24)20-15-6-4-14(19)5-7-15/h4-10H,1-3H3,(H,20,24)

InChI Key

XKBQGZPWVJDSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.